molecular formula C11H11N3O4 B2874074 methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate CAS No. 1423027-80-8

methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate

Cat. No. B2874074
CAS RN: 1423027-80-8
M. Wt: 249.226
InChI Key: WYTJXQIZXYUPDB-UHFFFAOYSA-N
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Description

“Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate” is a compound that belongs to the class of organic compounds known as indazoles . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years due to their wide range of chemical and biological properties . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Indazoles can be synthesized through various chemical reactions, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

Indazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .

Scientific Research Applications

Antibacterial Agents

The imidazole core of methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate is known for its antibacterial properties. This compound can be utilized in the synthesis of new antibacterial agents, particularly against resistant strains of bacteria. The presence of the nitro group and the acetate moiety could potentially enhance the antibacterial activity by disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes .

Antifungal Applications

Similar to its antibacterial uses, the imidazole ring found in this compound also exhibits antifungal activity. It can be incorporated into the development of antifungal drugs that target the cell membrane of fungi, leading to the disruption of essential processes and ultimately, fungal cell death .

Anti-inflammatory Drugs

The structural features of methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate suggest potential anti-inflammatory effects. By modulating inflammatory pathways, such as inhibiting the synthesis of pro-inflammatory cytokines or blocking the activity of enzymes like cyclooxygenase, this compound could be a candidate for the development of new anti-inflammatory medications .

Antitumor Activity

Compounds with an imidazole ring, such as this one, have shown promise in antitumor research. They can act as inhibitors of cancer cell proliferation or induce apoptosis in tumor cells. The research could focus on the compound’s ability to interfere with signaling pathways that are crucial for cancer cell survival .

Antidiabetic Agents

The imidazole derivatives have been associated with antidiabetic activity. Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate could be explored for its potential to act as an insulin mimetic or to enhance insulin sensitivity in target tissues, thereby contributing to the management of diabetes .

Antiviral Research

The structural complexity of methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate makes it a candidate for antiviral drug development. Its potential to inhibit viral replication or to interfere with virus-cell attachment and entry into host cells could be valuable in the treatment of viral infections .

Safety and Hazards

Safety and hazards associated with indazole derivatives depend on the specific derivative. For example, for 1-Methyl-5-nitro-1H-indazol-3-amine, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Given the broad range of chemical and biological properties of indazole and its derivatives, there is a great potential for the development of new drugs . Therefore, future research could focus on the development of novel synthetic routes for indazole and their derived products, as well as the exploration of their pharmacological activities .

properties

IUPAC Name

methyl 2-(3-methyl-5-nitroindazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-7-9-5-8(14(16)17)3-4-10(9)13(12-7)6-11(15)18-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTJXQIZXYUPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate

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